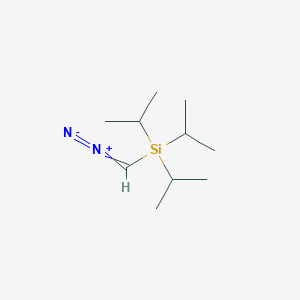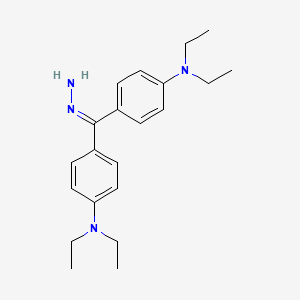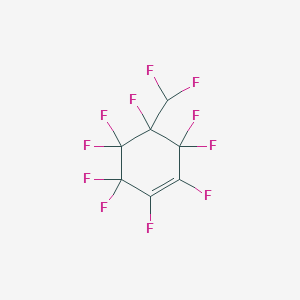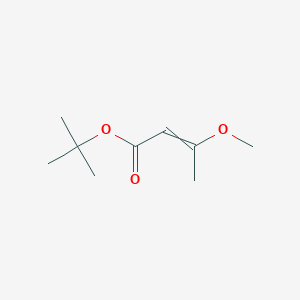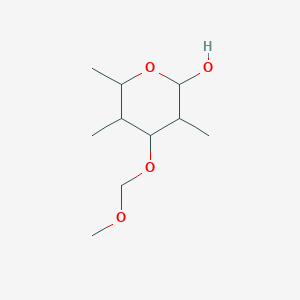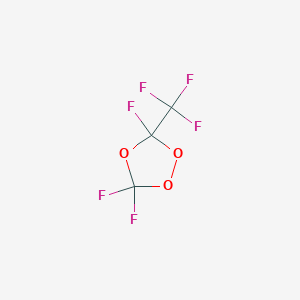![molecular formula C26H34N4O B14301673 11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL CAS No. 113258-25-6](/img/structure/B14301673.png)
11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL is a complex organic compound characterized by the presence of a triazine ring substituted with diphenyl groups and an amino-undecanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL typically involves multiple steps, starting with the formation of the triazine ring. The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. The diphenyl groups are introduced via substitution reactions, followed by the attachment of the amino-undecanol chain through nucleophilic substitution or similar reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazine ring and other functional groups can be reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL involves its interaction with specific molecular targets and pathways. The triazine ring and diphenyl groups can interact with enzymes, receptors, or other biomolecules, modulating their activity. The amino-undecanol chain may facilitate the compound’s solubility and cellular uptake, enhancing its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine: A related compound with similar structural features but different functional groups.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: Another triazine derivative with distinct substituents and applications.
1,2,4,5-Tetrazine, 3,6-diphenyl-: A tetrazine analog with diphenyl groups.
Uniqueness
11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL stands out due to its unique combination of a triazine ring, diphenyl groups, and an amino-undecanol chain. This combination imparts specific chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
113258-25-6 |
|---|---|
Molecular Formula |
C26H34N4O |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
11-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]undecan-1-ol |
InChI |
InChI=1S/C26H34N4O/c31-21-15-7-5-3-1-2-4-6-14-20-27-26-28-24(22-16-10-8-11-17-22)25(29-30-26)23-18-12-9-13-19-23/h8-13,16-19,31H,1-7,14-15,20-21H2,(H,27,28,30) |
InChI Key |
HXUKMDUHROARIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)NCCCCCCCCCCCO)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


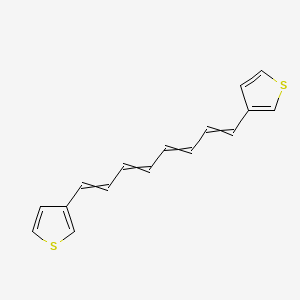

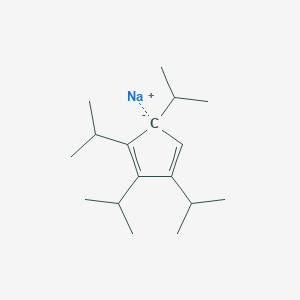
![2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile](/img/structure/B14301609.png)
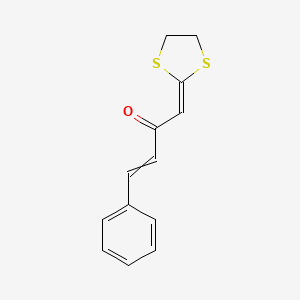
![4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol](/img/structure/B14301614.png)
![1-Prop-2-enoxy-4-[2-(4-prop-2-enoxyphenyl)sulfanylethylsulfanyl]benzene](/img/structure/B14301618.png)
![Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate](/img/structure/B14301628.png)
